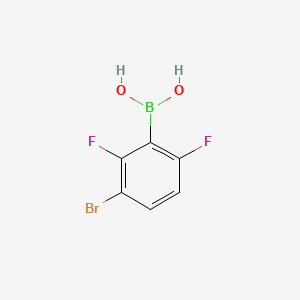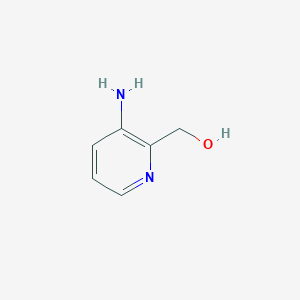
3-溴-2,6-二氟苯硼酸
描述
3-Bromo-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of bromine and fluorine substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related boronic acids and their derivatives are frequently utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to their ability to form stable covalent bonds with various organic substrates .
Synthesis Analysis
The synthesis of arylboronic acids often involves the use of halogenated precursors, where a lithium-halogen exchange is followed by a quenching step with a boron reagent. This method has been successfully applied to produce 3-pyridylboronic acid and could potentially be adapted for the synthesis of 3-bromo-2,6-difluorophenylboronic acid . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a versatile transformation, which could be relevant for the synthesis or further functionalization of 3-bromo-2,6-difluorophenylboronic acid .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. Studies involving similar compounds, such as 3,5-difluorophenylboronic acid, have shown that these molecules can exist in monomeric or dimeric forms, with the potential for hydrogen bonding between the boronic acid groups10. The presence of halogen substituents can influence the electronic properties and steric hindrance, affecting the overall geometry and reactivity of the molecule.
Chemical Reactions Analysis
Arylboronic acids are known for their participation in various chemical reactions, particularly in cross-coupling reactions to form biaryl compounds. The Suzuki-Miyaura coupling is a prime example, where arylboronic acids react with aryl halides in the presence of a palladium catalyst to form C-C bonds . The reactivity can be influenced by the electronic and steric properties of the substituents on the aryl ring, as well as the nature of the catalyst and ligands involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2,6-difluorophenylboronic acid can be inferred from studies on similar compounds. For instance, spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to characterize the structural and electronic features of 3,5-difluorophenylboronic acid10. These methods provide insights into the vibrational modes, electronic transitions, and molecular interactions that are likely to be present in 3-bromo-2,6-difluorophenylboronic acid as well. Additionally, the presence of halogen atoms is known to affect the acidity of the boronic acid group and its ability to form stable complexes with various substrates10.
科学研究应用
-
Suzuki–Miyaura Coupling Reaction
- Field : Organic Chemistry
- Application : 2,6-Difluorophenylboronic acid can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
- Method : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .
- Results : The specific outcomes of this reaction would depend on the experimental conditions and the other reactants used .
-
Synthesis of Organic Semiconductors
- Field : Material Science
- Application : 2,6-Difluorophenylboronic acid can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
- Method : The specific method would involve a series of organic reactions, likely including a Suzuki–Miyaura coupling .
- Results : The result is a compound that can be used in the production of organic semiconductors .
-
Development of Enzyme Inhibitors
- Field : Medicinal Chemistry
- Application : 6-bromo-2,3-difluorophenylboronic acid has been investigated as a potential tool for developing enzyme inhibitors.
- Method : The boronic acid group can form covalent bonds with specific biomolecules, particularly enzymes.
- Results : The specific outcomes would depend on the particular enzyme being targeted.
-
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boron reagents, including 3-Bromo-2,6-difluorophenylboronic acid, can be used in Suzuki–Miyaura coupling reactions .
- Method : The reaction involves the use of a palladium catalyst and a boron reagent. The boron reagent is used to transfer a nucleophilic organic group to the palladium .
- Results : The specific outcomes of this reaction would depend on the experimental conditions and the other reactants used .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Pinacol boronic esters, which could potentially include 3-Bromo-2,6-difluorophenylboronic acid, can be used in catalytic protodeboronation reactions .
- Method : This involves a radical approach to protodeboronation of alkyl boronic esters .
- Results : The specific outcomes would depend on the experimental conditions and the other reactants used .
-
Synthesis of Highly Efficient Phosphorescent Iridium (III) Complexes
- Field : Material Science
- Application : 2,4-Difluorophenylboronic Acid is used in the synthesis of highly efficient phosphorescent iridium (III) complexes which are used for light-emitting diodes .
- Method : The specific method would involve a series of organic reactions, likely including a Suzuki–Miyaura coupling .
- Results : The result is a compound that can be used in the production of light-emitting diodes .
-
Synthesis of Enantiomerically Pure 3,3’'-bis-arylated BINOL Derivatives
- Field : Organic Chemistry
- Application : 2,4-Difluorophenylboronic Acid is used as a reagent in Suzuki–Miyaura coupling reactions such as in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .
- Method : The specific method would involve a series of organic reactions, likely including a Suzuki–Miyaura coupling .
- Results : The result is a compound that can be used in the production of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .
-
Development of Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : 6-bromo-2,3-difluorophenylboronic acid has been investigated as a potential tool for developing inhibitors for kinases, a class of enzymes involved in cellular signaling pathways.
- Method : The boronic acid group can form covalent bonds with specific biomolecules, particularly enzymes.
- Results : The specific outcomes would depend on the particular enzyme being targeted.
-
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Field : Organic Chemistry
- Application : Pinacol boronic esters, which could potentially include 3-Bromo-2,6-difluorophenylboronic acid, can be used in catalytic protodeboronation reactions .
- Method : This involves a radical approach to protodeboronation of alkyl boronic esters .
- Results : The specific outcomes would depend on the experimental conditions and the other reactants used .
安全和危害
未来方向
While there are many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Therefore, future research could focus on developing more efficient methods for the protodeboronation of boronic esters like 3-Bromo-2,6-difluorophenylboronic acid.
属性
IUPAC Name |
(3-bromo-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHTXLBAFNMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584262 | |
| Record name | (3-Bromo-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-difluorophenylboronic acid | |
CAS RN |
352535-84-3 | |
| Record name | B-(3-Bromo-2,6-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)



![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)



